2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 3-bromophenyl thiol with a suitable base to form the bromophenyl sulfanyl anion.
Cyclohexanone Addition: The bromophenyl sulfanyl anion is then reacted with cyclohexanone under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted phenyl sulfanyl cyclohexanones.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include cyclohexanol derivatives.
Scientific Research Applications
2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfanyl group can undergo oxidation-reduction reactions. The cyclohexanone ring provides a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one
- 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one
Uniqueness
2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds
Properties
Molecular Formula |
C12H13BrOS |
---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrOS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2 |
InChI Key |
VZXZWWSFFDGWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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